molecular formula C17H16ClNO4S B6412808 4-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261899-53-9

4-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412808
CAS RN: 1261899-53-9
M. Wt: 365.8 g/mol
InChI Key: INVDENLNSYJEMU-UHFFFAOYSA-N
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Description

4-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, or 4-Cl-3-PSPBA, is a synthetic molecule used in a variety of scientific research applications. It is a member of the benzoic acid family, and is composed of both chlorine and sulfur atoms. 4-Cl-3-PSPBA is widely used in organic and inorganic chemistry, as well as in biochemistry and pharmacology.

Scientific Research Applications

4-Cl-3-PSPBA has a variety of scientific research applications. It is used as a reagent in organic and inorganic chemistry, and is also used in biochemistry and pharmacology. In organic chemistry, 4-Cl-3-PSPBA is used in the synthesis of a variety of compounds, including aryl ethers, amines, and other heterocyclic compounds. In inorganic chemistry, it is used in the synthesis of metal-organic frameworks. In biochemistry and pharmacology, it is used in the synthesis of pharmaceuticals and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Cl-3-PSPBA is not fully understood. However, it is believed that the molecule binds to certain proteins in the cell, leading to changes in the protein's structure and function. This binding is thought to be mediated by the chlorine and sulfur atoms in the molecule, which form hydrogen bonds with the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-3-PSPBA are not well understood. However, some studies have suggested that the molecule may have anti-inflammatory and anti-bacterial properties. It is also believed to inhibit certain enzymes in the cell, which may lead to changes in cellular metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Cl-3-PSPBA in lab experiments include its low cost, its ease of synthesis, and its stability in a variety of conditions. It is also relatively non-toxic, making it safe to handle in the lab. However, there are some limitations to using 4-Cl-3-PSPBA in lab experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very reactive, making it difficult to use in certain reactions.

Future Directions

The future of 4-Cl-3-PSPBA is promising. There are a number of potential applications for the molecule, including its use in the synthesis of new pharmaceuticals and other biologically active molecules. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to new insights into its potential uses. Finally, further research into its solubility and reactivity could lead to new ways of using it in lab experiments.

Synthesis Methods

4-Cl-3-PSPBA is synthesized through a process called the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide, leading to the formation of a new carbon-oxygen bond (ether). In the case of 4-Cl-3-PSPBA, the alkoxide ion is derived from the reaction of pyrrolidine and 3-sulfopropyl chloride, while the alkyl halide is derived from the reaction of 4-chlorobenzoic acid and sodium hydroxide. The reaction of these two components forms 4-Cl-3-PSPBA.

properties

IUPAC Name

4-chloro-3-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-16-7-6-13(17(20)21)11-15(16)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVDENLNSYJEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692333
Record name 6-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261899-53-9
Record name 6-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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